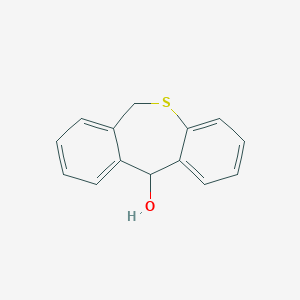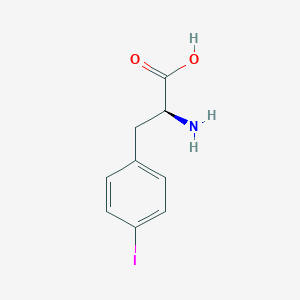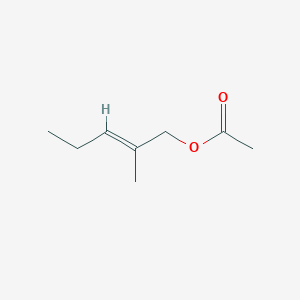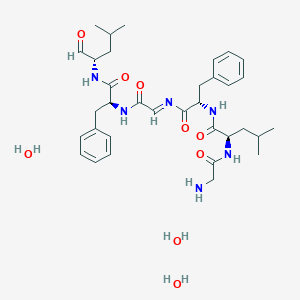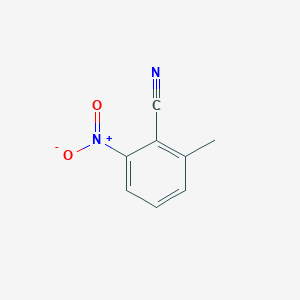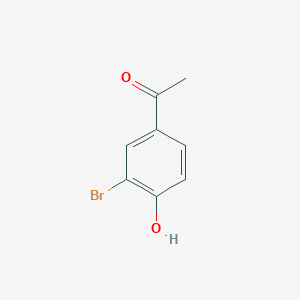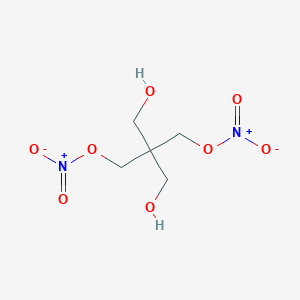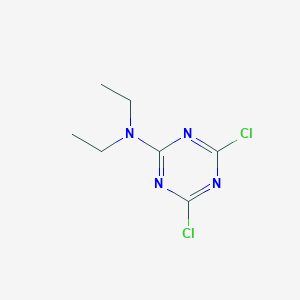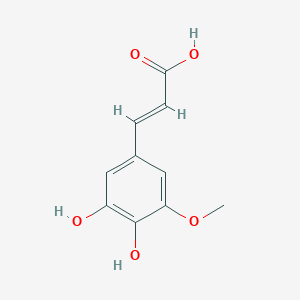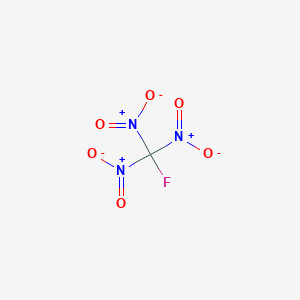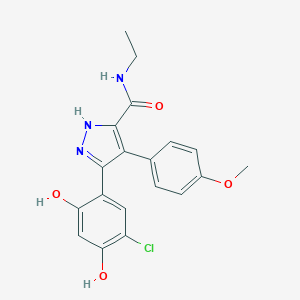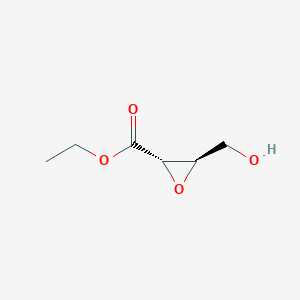
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI) is a chemical compound used in scientific research. It is commonly referred to as ethyl glycidate and has a molecular formula of C6H10O3. This compound is used in various applications, including organic synthesis, pharmaceutical research, and flavor and fragrance production.
Mecanismo De Acción
The mechanism of action of ethyl glycidate is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. It may also interact with biological molecules, such as enzymes, to produce specific biochemical effects.
Efectos Bioquímicos Y Fisiológicos
Ethyl glycidate has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl glycidate is a useful compound for various lab experiments, particularly in organic synthesis and pharmaceutical research. Its advantages include its high reactivity and versatility in chemical reactions. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on ethyl glycidate. One area of research is the development of new synthetic methods for the production of ethyl glycidate and related compounds. Another area of research is the investigation of the biological activity of ethyl glycidate and its potential use as a therapeutic agent. Additionally, the environmental impact of ethyl glycidate and its disposal methods can be further studied.
In conclusion, ethyl glycidate is a versatile compound used in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.
Métodos De Síntesis
Ethyl glycidate can be synthesized using various methods, including the reaction of glycidol with ethyl chloroformate in the presence of a base catalyst. Another method involves the reaction of ethylene oxide with formaldehyde in the presence of a catalyst to produce glycolaldehyde, which is then esterified with ethanol to produce ethyl glycidate.
Aplicaciones Científicas De Investigación
Ethyl glycidate is widely used in scientific research, particularly in organic synthesis and pharmaceutical research. It is used as a starting material for the synthesis of various compounds, including glycidyl ethers, which are used in the production of epoxy resins. Ethyl glycidate is also used in the synthesis of pharmaceutical compounds, including antihistamines and anti-cancer drugs.
Propiedades
Número CAS |
136171-94-3 |
|---|---|
Nombre del producto |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI) |
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-2-9-6(8)5-4(3-7)10-5/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 |
Clave InChI |
JSWMMEAMKHHEDN-UHNVWZDZSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1[C@H](O1)CO |
SMILES |
CCOC(=O)C1C(O1)CO |
SMILES canónico |
CCOC(=O)C1C(O1)CO |
Sinónimos |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



